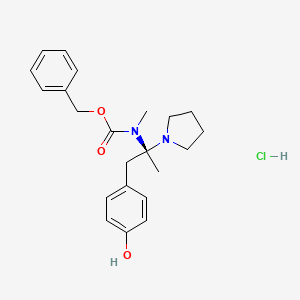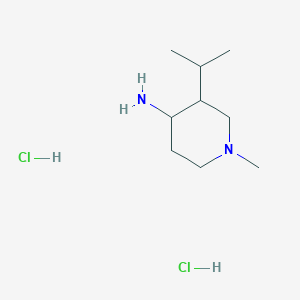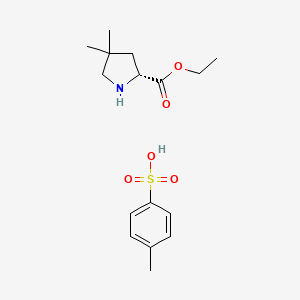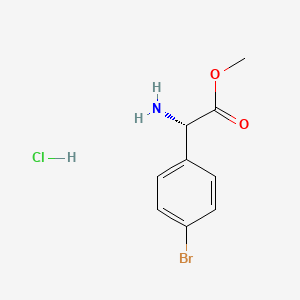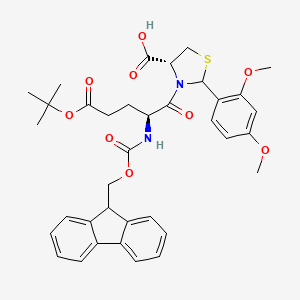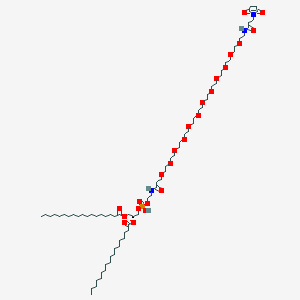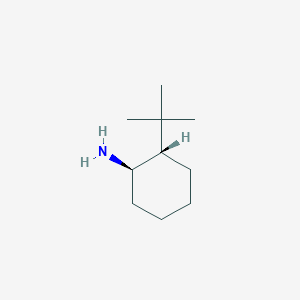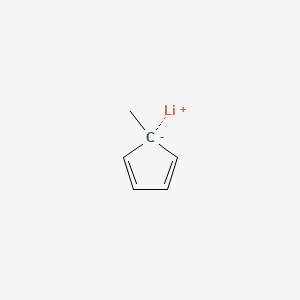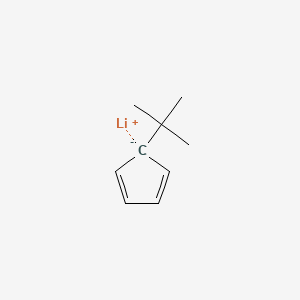
tert-Butylcyclopentadienyl-lithium
Descripción general
Descripción
Tert-Butylcyclopentadienyl-lithium, also known as tBuCpLi or TBPCLi, is an important organometallic compound . It has the empirical formula C9H13Li and a molecular weight of 128.14 .
Synthesis Analysis
The synthesis of highly substituted cyclopentadienes, such as this compound, involves methods for alkyl- and aryl-substituted cyclopentadienes, and functionalized cyclopentadienes . A specific synthesis method for this compound involves the reaction of 6,6-DIMETHYLFULVENE with Methyllithium .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string [Li]C1 (C=CC=C1)C © ©C . The molecular formula is C9H13Li and the molecular weight is 128.14 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve numerous influencing factors . For example, it has been used in the formation of half-sandwich metallocenes of late transition metals .Physical And Chemical Properties Analysis
This compound has a molecular weight of 128.14 and a melting point of 273-277°C . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in its evaluation .Aplicaciones Científicas De Investigación
T-BuCpLi has been used in a variety of scientific research applications. It has been used in the synthesis of organometallic compounds and in the preparation of catalysts. It has also been used in the synthesis of organic molecules, particularly in the formation of carbon-carbon bonds. It has also been used in the synthesis of polymers, in the preparation of cyclic peptides, and in the synthesis of complex molecules.
Mecanismo De Acción
T-BuCpLi reacts with organic compounds to form organolithium compounds. These organolithium compounds can then be used in a variety of reactions, such as the formation of carbon-carbon bonds, the formation of organometallic compounds, and the synthesis of polymers.
Biochemical and Physiological Effects
T-BuCpLi is relatively non-toxic and does not have any known biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using tert-Butylcyclopentadienyl-lithium in laboratory experiments is its stability in air and its relatively low toxicity. It is also relatively easy to prepare and handle. However, it is a volatile liquid and must be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of tert-Butylcyclopentadienyl-lithium in scientific research. These include the synthesis of complex molecules, the development of new catalysts, and the use of this compound as a reagent in organic synthesis. Additionally, this compound could be used in the synthesis of polymers, in the preparation of cyclic peptides, and in the synthesis of organometallic compounds. It could also be used in the synthesis of new materials and in the development of new catalysts.
Safety and Hazards
Propiedades
IUPAC Name |
lithium;5-tert-butylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13.Li/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXWDGHNZTWBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)[C-]1C=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50356-03-1 | |
| Record name | Lithium tert-butylcyclopentadienide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr](/img/structure/B6307187.png)
